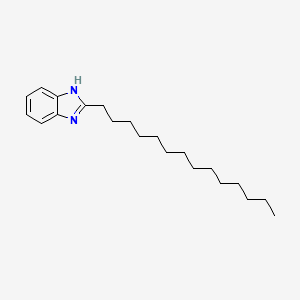
2-tetradecyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecyl-1H-benzimidazole is a compound belonging to the benzimidazole family, characterized by a benzimidazole core with a tetradecyl side chain. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tetradecyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tetradecanal under acidic conditions, leading to the formation of the desired benzimidazole derivative . Another approach involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization reaction .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs scalable and efficient methods such as microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods . Additionally, the use of environmentally benign solvents and reagents, such as water and D-glucose, has been explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecyl-1H-benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-substituted benzimidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-tetradecyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It can inhibit key signaling pathways, including those related to cell proliferation and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-Methyl-1H-benzimidazole: Known for its antimicrobial and anticancer properties.
2-Phenyl-1H-benzimidazole: Exhibits significant antifungal and antiviral activities.
2-Substituted benzimidazoles: A broad class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antiparasitic effects.
Uniqueness of 2-Tetradecyl-1H-benzimidazole:
- The presence of a long tetradecyl side chain in this compound enhances its lipophilicity, which can improve its bioavailability and interaction with lipid membranes .
- Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C21H34N2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-tetradecyl-1H-benzimidazole |
InChI |
InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-21-22-19-16-14-15-17-20(19)23-21/h14-17H,2-13,18H2,1H3,(H,22,23) |
InChI Key |
IRPJFDNQCGTROV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide](/img/structure/B11548695.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11548708.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methylaniline](/img/structure/B11548719.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(furan-2-yl)methanamine](/img/structure/B11548721.png)

![N-(4-ethylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548727.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11548732.png)
![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11548737.png)
![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11548738.png)
![2-(1,3-benzoxazol-2-yl)-5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11548741.png)
![N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11548749.png)

![N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11548756.png)
![2-bromo-N-(4-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11548759.png)
